molecular formula C13H18N2O4 B13744559 4-Amino-3-(boc-aminomethyl)-benzoic acid CAS No. 320727-02-4

4-Amino-3-(boc-aminomethyl)-benzoic acid

Cat. No.: B13744559
CAS No.: 320727-02-4
M. Wt: 266.29 g/mol
InChI Key: AFUINDSZAZZUIP-UHFFFAOYSA-N
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Description

4-Amino-3-(boc-aminomethyl)-benzoic acid is an organic compound that features both an amino group and a tert-butoxycarbonyl (boc) protected aminomethyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(boc-aminomethyl)-benzoic acid typically involves multiple steps. One common method starts with the nitration of 3-(boc-aminomethyl)benzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve:

    Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Employing hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(boc-aminomethyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The boc-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-Amino-3-(boc-aminomethyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(boc-aminomethyl)-benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The boc-protected aminomethyl group can be deprotected to reveal a reactive amine, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(boc-aminomethyl)-phenylboronic acid
  • 4-Amino-3-(boc-aminomethyl)-benzamide

Uniqueness

4-Amino-3-(boc-aminomethyl)-benzoic acid is unique due to its combination of an amino group and a boc-protected aminomethyl group on a benzoic acid core. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

320727-02-4

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

4-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

AFUINDSZAZZUIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)N

Origin of Product

United States

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